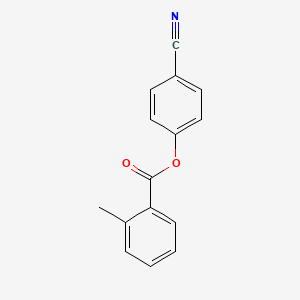![molecular formula C17H18BrN3O4S B4192140 1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4192140.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine
描述
1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine, commonly known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
作用机制
BPIP exerts its biological effects by interacting with specific targets in the body. It has been found to act as an inhibitor of various enzymes and receptors, including serine/threonine kinases and G protein-coupled receptors. BPIP has also been found to modulate the activity of ion channels, leading to changes in cellular signaling pathways. The exact mechanism of action of BPIP is still under investigation, and further research is required to fully understand its biological effects.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPIP has also been found to possess neuroprotective properties and can prevent the death of neurons. Additionally, BPIP has been shown to modulate the immune response and can reduce inflammation in the body.
实验室实验的优点和局限性
BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. BPIP has also been found to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, BPIP has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is required to elucidate its biological effects fully. Additionally, BPIP has been found to have low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for research on BPIP. One area of research is the development of BPIP as a potential anticancer agent. Further studies are required to determine the optimal dosage and administration of BPIP for cancer therapy. Additionally, research is required to understand the mechanism of action of BPIP fully. Another area of research is the potential use of BPIP in the treatment of neurological disorders. Further studies are required to determine the efficacy of BPIP in animal models of these disorders. Finally, research is required to develop new synthesis methods for BPIP that can improve its yield and purity.
In conclusion, BPIP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is cost-effective, and it has several advantages for lab experiments. BPIP has been found to possess various biological activities, making it a potential therapeutic agent for cancer and neurological disorders. Further research is required to fully understand the mechanism of action of BPIP and develop new synthesis methods.
科学研究应用
BPIP has been found to possess various biological activities, making it a promising candidate for research in different fields. It has been studied extensively for its potential use in cancer therapy. BPIP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, BPIP has been studied for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BPIP has been found to possess neuroprotective properties and can prevent the death of neurons, making it a potential therapeutic agent for these disorders.
属性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-methyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c1-13-12-15(21(22)23)4-7-17(13)19-8-10-20(11-9-19)26(24,25)16-5-2-14(18)3-6-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLLTWUVLYLBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192076.png)
![2-(1H-pyrazol-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4192082.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192084.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)
![5-methyl-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B4192089.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192110.png)
![8-[4-(4-morpholinyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4192113.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)
![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4192134.png)
![N-benzyl-5-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}-1-piperazinyl)-2-nitroaniline](/img/structure/B4192144.png)